molecular formula C9H7N5O B1465751 2-azido-N-(4-cyanophenyl)acetamide CAS No. 1250139-38-8

2-azido-N-(4-cyanophenyl)acetamide

Cat. No.: B1465751
CAS No.: 1250139-38-8
M. Wt: 201.18 g/mol
InChI Key: LNWOXXXJYVIEFZ-UHFFFAOYSA-N
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Description

2-azido-N-(4-cyanophenyl)acetamide is a versatile chemical compound with the molecular formula C9H7N5O and a molecular weight of 201.18 g/mol . This compound is characterized by the presence of an azido group (-N3) and a cyano group (-CN) attached to a phenyl ring, making it a valuable tool in various scientific research fields.

Preparation Methods

The synthesis of 2-azido-N-(4-cyanophenyl)acetamide can be achieved through several methods. One common method involves the reaction of 2-chloro-N-(4-nitrophenyl)acetamide with sodium azide in a mixture of ethanol and water. The reaction is typically refluxed for 24 hours at 80°C, followed by cooling, filtration, and recrystallization from ethanol to obtain the final product with a yield of 77% .

Chemical Reactions Analysis

2-azido-N-(4-cyanophenyl)acetamide undergoes various chemical reactions, including:

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.

    Substitution Reactions: The cyano group can undergo nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.

Common reagents used in these reactions include sodium azide, reducing agents like hydrogen gas or lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions include triazoles, substituted phenylacetamides, and amines .

Scientific Research Applications

2-azido-N-(4-cyanophenyl)acetamide is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 2-azido-N-(4-cyanophenyl)acetamide involves its ability to undergo cycloaddition and substitution reactions. The azido group can react with alkynes or alkenes to form triazoles, which are important in various biological and chemical processes. The cyano group can participate in nucleophilic substitution reactions, leading to the formation of diverse chemical structures .

Comparison with Similar Compounds

2-azido-N-(4-cyanophenyl)acetamide can be compared with similar compounds such as:

    2-azido-N-phenylacetamide: Lacks the cyano group, making it less versatile in certain reactions.

    4-acetamidobenzonitrile: Lacks the azido group, limiting its use in cycloaddition reactions.

    2-chloro-N-(4-nitrophenyl)acetamide: Precursor in the synthesis of this compound

The presence of both the azido and cyano groups in this compound makes it unique and highly valuable for a wide range of applications.

Properties

IUPAC Name

2-azido-N-(4-cyanophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O/c10-5-7-1-3-8(4-2-7)13-9(15)6-12-14-11/h1-4H,6H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWOXXXJYVIEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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